N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide, commonly referred to as XRD-0394, is a synthetic organic compound classified primarily as a dual inhibitor of the DNA damage response kinases Ataxia Telangiectasia Mutated and DNA-dependent protein kinase. This compound is gaining attention for its potential applications in cancer therapy, particularly as a radiosensitizer that enhances the efficacy of radiotherapy by targeting the DNA repair mechanisms in cancer cells .
XRD-0394 was identified and characterized through various studies focusing on its biological activity and potential therapeutic applications. Its chemical structure and properties have been cataloged in databases such as PubChem and the IUPHAR/BPS Guide to Pharmacology, which provide detailed information on its classification and biological function .
The synthesis of XRD-0394 involves multi-step organic synthesis techniques that include the following key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography and mass spectrometry are typically employed to characterize intermediates and confirm the structure of XRD-0394.
XRD-0394 features a complex molecular structure characterized by multiple functional groups including:
The molecular formula for XRD-0394 is , with a molecular weight of approximately 442.55 g/mol. Its structural complexity is indicative of its designed specificity towards target kinases involved in DNA damage response pathways .
XRD-0394 acts primarily through inhibition of DNA damage response pathways. The compound has been shown to interact with key proteins involved in these pathways, leading to enhanced sensitivity of cancer cells to radiation therapy.
The dual inhibition mechanism involves binding to both Ataxia Telangiectasia Mutated and DNA-dependent protein kinase, blocking their activity and preventing effective DNA repair in cancer cells. This action can potentiate the effects of other chemotherapeutic agents such as topoisomerase I inhibitors and PARP inhibitors, making it a candidate for combination therapies in oncology .
XRD-0394 functions by inhibiting critical kinases involved in the cellular response to DNA damage. By blocking these kinases:
Preclinical studies indicate that XRD-0394 can significantly enhance tumor cell death when used in conjunction with radiation therapy or other chemotherapeutic agents, suggesting its potential role as an effective radiosensitizer in cancer treatment .
XRD-0394 is characterized by:
The compound exhibits stability under physiological conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its interactions with biological macromolecules are critical for its function as a kinase inhibitor.
Relevant data from studies highlight that XRD-0394 maintains its inhibitory activity across a range of concentrations typically used in therapeutic settings.
CAS No.: 1260141-27-2
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4